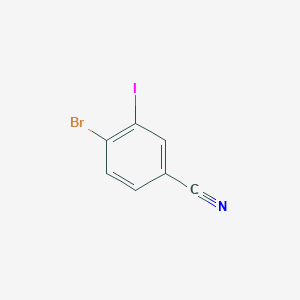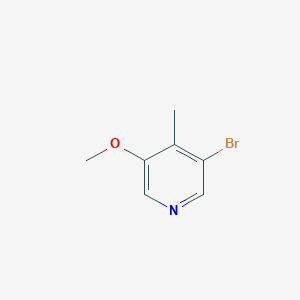
3-Bromo-5-methoxy-4-methylpyridine
Übersicht
Beschreibung
3-Bromo-5-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO . It is a pyridine derivative with a bromine atom at the 3rd position, a methoxy group at the 5th position, and a methyl group at the 4th position . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-methoxy-4-methylpyridine is 202.048520 g/mol . The molecular formula is C7H8BrNO . The canonical SMILES representation is CC1=C(C=NC=C1OC)Br .Physical And Chemical Properties Analysis
3-Bromo-5-methoxy-4-methylpyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
-
- Application : This compound has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine was carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield . These derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
-
- Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
- Application : 3-Bromo-4-methylpyridine may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
- Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
- Application : 3-Bromo-4-methylpyridine may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .
- Method : Specific methods of application or experimental procedures were not provided in the source .
- Results : The results or outcomes obtained were not specified in the source .
Safety And Hazards
3-Bromo-5-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers Relevant papers on 3-Bromo-5-methoxy-4-methylpyridine include studies on the synthesis of related compounds and the use of brominated pyridine derivatives in Suzuki–Miyaura coupling reactions .
Eigenschaften
IUPAC Name |
3-bromo-5-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSFKYTLBAFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724417 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-methylpyridine | |
CAS RN |
70201-49-9 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

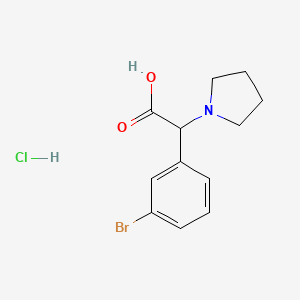
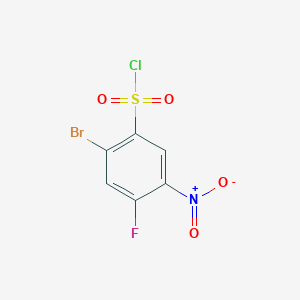
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)
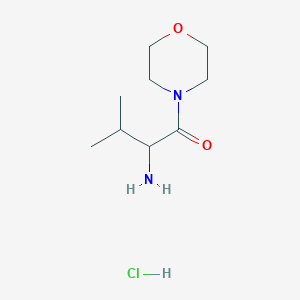
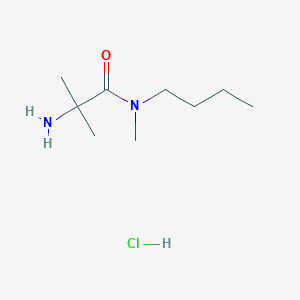
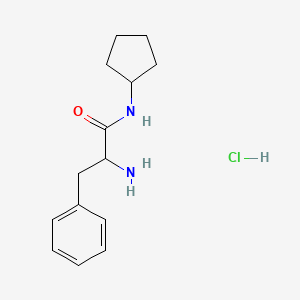
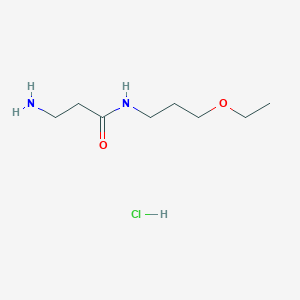
![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
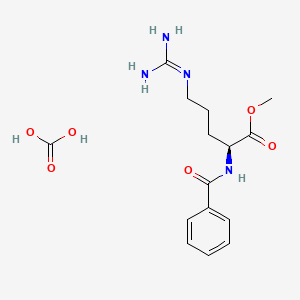
![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)
